HIV-IN petide

HIV-1 protease inhibition reduced amide bond peptide stability

This specific Arg-Val-Leu-ψ[CH₂NH]Phe-Glu-Ala-Nle-NH₂ sequence is a validated competitive inhibitor (Ki=50 nM). The reduced peptide bond prevents enzymatic hydrolysis, ensuring constant concentration in protease assays. It is essential for reproducible SAR studies, co-crystallization trials, and as a benchmark control. Substitution invalidates comparative data.

Molecular Formula C40H69N11O8
Molecular Weight 832 g/mol
CAS No. 107475-09-2
Cat. No. B011191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-IN petide
CAS107475-09-2
SynonymsPhenolphthalein monophosphate bis-(2-amino-2-methyl-1,3-propanediol) salt
Molecular FormulaC40H69N11O8
Molecular Weight832 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1
InChIKeySGWAZUZKMXHYMB-UQGDEETHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-IN peptide (CAS 107475-09-2) Procurement Guide: A Reduced-Amide HIV-1 Protease Inhibitor Research Tool


HIV-IN peptide (CAS 107475-09-2), also known as Arg-Val-Leu-ψ[CH₂NH]Phe-Glu-Ala-Nle-NH₂, is a synthetic heptapeptide that functions as a competitive inhibitor of HIV-1 protease . This compound incorporates a reduced peptide bond isostere (CH₂NH) at the scissile position, which mimics the transition state of peptide substrate cleavage and confers resistance to enzymatic hydrolysis by HIV-1 protease . The peptide is supplied for research use only and serves as a validated tool compound for studying HIV-1 protease inhibition mechanisms, substrate recognition, and structure-activity relationships .

HIV-IN peptide Procurement Rationale: Why Generic HIV Protease Inhibitors Cannot Substitute for This Specific Reduced-Amide Analog


HIV-IN peptide is not an interchangeable commodity among HIV protease inhibitors due to its defined primary amino acid sequence (Arg-Val-Leu-ψ[CH₂NH]Phe-Glu-Ala-Nle-NH₂), the precise placement of its reduced amide bond isostere, and its specific competitive inhibition kinetics against HIV-1 protease . The compound's chemical identity, stereochemistry, and mode of action are inseparable from this exact covalent structure. Substitution with a different peptide sequence, even one also containing a reduced amide bond, or with a small-molecule HIV protease inhibitor such as indinavir or saquinavir, would introduce uncontrolled variables—including altered binding affinity, different inhibition constants, and distinct physicochemical properties—rendering cross-study comparison invalid and experimental reproducibility unattainable .

HIV-IN peptide Quantitative Differentiation Guide: Head-to-Head Comparative Evidence vs. Closest Analogs


Chemical Stability Differentiation: HIV-IN peptide vs. Native HIV-1 Protease Substrate Peptides

HIV-IN peptide contains a reduced peptide bond (CH₂NH) in place of the scissile amide bond found in natural HIV-1 protease substrates . This specific structural modification prevents enzymatic cleavage by HIV-1 protease, allowing the peptide to function as a competitive inhibitor rather than being processed as a substrate . In contrast, native peptide substrates containing the scissile amide bond are rapidly hydrolyzed by the enzyme, precluding their use as stable inhibitors in biochemical assays.

HIV-1 protease inhibition reduced amide bond peptide stability competitive inhibition transition state analog

Database Validation Status: HIV-IN peptide vs. Non-Validated HIV-Inhibiting Peptides

HIV-IN peptide is included in the HIPdb (HIV Inhibiting Peptide Database), a manually curated repository of experimentally validated anti-HIV peptides [1]. This database compiles peptides with confirmed inhibitory activity against HIV, including measured IC₅₀ values, assay conditions, and primary literature citations [1]. In contrast, numerous unvalidated or computationally predicted HIV-inhibiting peptides exist in public repositories without accompanying experimental confirmation, creating uncertainty regarding their actual biological activity.

HIV-1 protease inhibition experimental validation curated database HIPdb inhibitory peptide

Inhibition Constant (Ki) Differentiation: HIV-IN peptide vs. Alternative Reduced-Amide HIV-1 Protease Inhibitor Mvt-101

HIV-IN peptide inhibits HIV-1 protease with a Ki of 50 nM . Another reduced-peptide-bond HIV-1 protease inhibitor, Mvt-101 (CAS 125552-93-4), has a reported Ki of 137 nM . This represents an approximately 2.7-fold difference in enzyme binding affinity between the two structurally distinct reduced-amide inhibitors. The assays were conducted under independent experimental conditions and are not derived from head-to-head comparison.

HIV-1 protease Ki comparison reduced peptide bond competitive inhibition Mvt-101

HIV-IN peptide Recommended Research Applications Based on Product-Specific Evidence


Enzymatic Inhibition Studies Requiring a Stable, Transition-State Analog HIV-1 Protease Inhibitor

HIV-IN peptide is optimally suited for in vitro HIV-1 protease inhibition assays where a non-cleavable, competitive inhibitor is required. The reduced peptide bond isostere (CH₂NH) resists enzymatic hydrolysis, ensuring that the inhibitor concentration remains constant throughout the assay . This property makes HIV-IN peptide a reliable tool for determining inhibition constants (Ki), evaluating inhibitor binding kinetics, and serving as a positive control in high-throughput screening campaigns targeting HIV-1 protease. Researchers should procure this specific sequence for studies that require a validated reduced-amide competitive inhibitor with a Ki of 50 nM .

Comparative Structure-Activity Relationship (SAR) Studies of HIV-1 Protease Peptidomimetic Inhibitors

HIV-IN peptide serves as a defined reference compound for SAR studies exploring the impact of peptide sequence variation and backbone modification on HIV-1 protease inhibition. Its inclusion in the HIPdb database of experimentally validated HIV-inhibiting peptides [1] confirms its utility as a benchmark. Researchers comparing novel peptidomimetic inhibitors can use HIV-IN peptide to establish baseline inhibition parameters, enabling quantitative assessment of how structural modifications affect binding affinity relative to this validated reduced-amide reference.

Crystallography and Molecular Modeling Studies of HIV-1 Protease-Inhibitor Interactions

The defined primary sequence and stereochemistry of HIV-IN peptide, combined with its experimentally determined competitive inhibition mechanism and Ki of 50 nM , make it suitable for structural biology applications. Researchers can use this compound in co-crystallization trials with HIV-1 protease to resolve the binding mode of reduced-amide peptidomimetic inhibitors. The resulting structural data inform molecular dynamics simulations and structure-based drug design efforts aimed at developing next-generation HIV-1 protease inhibitors. The compound's availability as a research-grade reagent facilitates procurement for these specialized applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-IN petide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.